Z-Sar-OSu
Overview
Description
Z-Sar-OSu, also known as N-alpha-Benzyloxycarbonyl-sarcosine succinimidyl ester, is a chemical compound with the molecular formula C15H16N2O6 and a molecular weight of 320.3 g/mol . It is a derivative of the amino acid sarcosine and is commonly used in peptide synthesis due to its ability to form stable amide bonds .
Preparation Methods
Z-Sar-OSu is typically synthesized through the reaction of N-alpha-Benzyloxycarbonyl-sarcosine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Z-Sar-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.
Reduction: It can be reduced to form N-alpha-Benzyloxycarbonyl-sarcosine.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are peptides, N-alpha-Benzyloxycarbonyl-sarcosine, and N-hydroxysuccinimide .
Scientific Research Applications
Z-Sar-OSu has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Z-Sar-OSu involves the formation of stable amide bonds with nucleophiles such as amines. This reaction is facilitated by the presence of the succinimidyl ester group, which is a good leaving group . The molecular targets of this compound are typically amino groups on peptides and proteins, and the pathways involved include nucleophilic substitution reactions .
Comparison with Similar Compounds
Z-Sar-OSu is similar to other succinimidyl esters such as N-hydroxysuccinimide esters (NHS esters) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) . this compound is unique in that it contains a sarcosine moiety, which can increase the hydrophilicity of the resulting peptides and proteins . This makes it particularly useful in the synthesis of hydrophilic peptides and proteins .
Similar compounds include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[methyl(phenylmethoxycarbonyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-16(15(21)22-10-11-5-3-2-4-6-11)9-14(20)23-17-12(18)7-8-13(17)19/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSSKCYLZIGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512570 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53733-96-3 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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